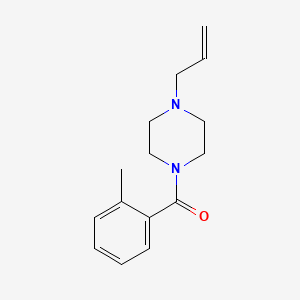
1-allyl-4-(2-methylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-(2-methylbenzoyl)piperazine, also known as MAP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has gained attention in recent years due to its potential therapeutic applications. MAP has been found to have anxiolytic, antidepressant, and anti-inflammatory properties, making it a promising candidate for the treatment of various mental and physical health conditions.
Mécanisme D'action
The exact mechanism of action of 1-allyl-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. 1-allyl-4-(2-methylbenzoyl)piperazine has been found to bind to serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. It also appears to have anti-inflammatory effects, which may be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-allyl-4-(2-methylbenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It also appears to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 1-allyl-4-(2-methylbenzoyl)piperazine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-(2-methylbenzoyl)piperazine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized and purified in the lab. It has also been extensively studied, with a large body of research exploring its potential therapeutic applications. However, there are also some limitations to using 1-allyl-4-(2-methylbenzoyl)piperazine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, it has not been extensively tested in human trials, which means that its safety and efficacy in humans are not well-established.
Orientations Futures
There are several potential future directions for research on 1-allyl-4-(2-methylbenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its anti-inflammatory properties, which may have applications in the treatment of various inflammatory conditions. Additionally, there is growing interest in the potential use of 1-allyl-4-(2-methylbenzoyl)piperazine as a research tool for studying the brain and its neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-allyl-4-(2-methylbenzoyl)piperazine involves the reaction of allyl bromide with 1-benzoylpiperazine in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain 1-allyl-4-(2-methylbenzoyl)piperazine. This synthesis method has been extensively studied and optimized to obtain high yields and purity of 1-allyl-4-(2-methylbenzoyl)piperazine.
Applications De Recherche Scientifique
1-allyl-4-(2-methylbenzoyl)piperazine has been the subject of numerous scientific studies, exploring its potential therapeutic applications. One study found that 1-allyl-4-(2-methylbenzoyl)piperazine has anxiolytic effects in animal models, reducing anxiety-like behavior in rats. Another study investigated the antidepressant effects of 1-allyl-4-(2-methylbenzoyl)piperazine, showing that it can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation.
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h3-7H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBOLHWKUMCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



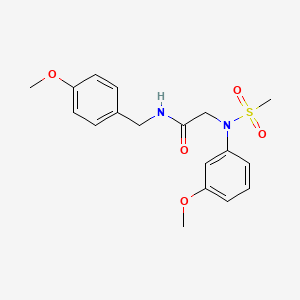
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
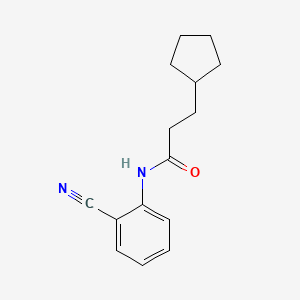
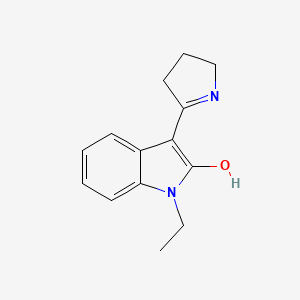
![4-ethyl-N'-[(5-ethyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5310740.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
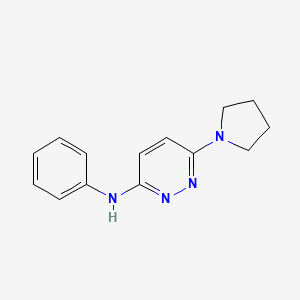
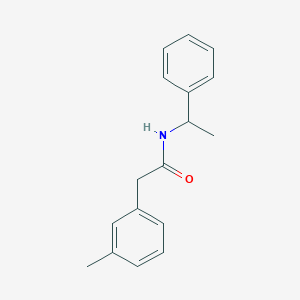
![2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-1,3-thiazolidin-4-one](/img/structure/B5310786.png)